molecular formula C14H15N5S2 B2963271 4-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole CAS No. 1351631-85-0

4-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole

Cat. No.: B2963271
CAS No.: 1351631-85-0
M. Wt: 317.43
InChI Key: LHDQCHVSQRRNHB-UHFFFAOYSA-N
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Description

The compound 4-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole features a pyridazine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position and a thiazole ring linked via a thiomethyl group. This structure combines heterocyclic components known for diverse biological activities, including antioxidant and enzyme-inhibitory properties.

Properties

IUPAC Name

4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5S2/c1-9-6-10(2)19(18-9)13-4-5-14(17-16-13)21-8-12-7-20-11(3)15-12/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDQCHVSQRRNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CSC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole represents a novel class of thiazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, synthesis routes, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Molecular Formula C13H17N5S\text{Molecular Formula }C_{13}H_{17}N_5S

The structural formula indicates the presence of a thiazole ring fused with a pyridazine moiety, linked through a thiomethyl group. This unique configuration is thought to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound of interest. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that thiazole derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin . The mechanism underlying this activity often involves the induction of apoptosis in cancer cells through modulation of signaling pathways.

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. A systematic investigation into thiazole compounds revealed promising leishmanicidal effects against Leishmania infantum, showcasing significant cytotoxicity against both promastigote and amastigote forms . The presence of electron-withdrawing groups in the thiazole structure enhances its interaction with microbial targets, leading to increased efficacy.

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with thiazole derivatives. Research indicates that certain thiazole compounds can effectively eliminate tonic extensor phases in animal models, suggesting potential therapeutic applications in epilepsy management .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Pyridazine Derivative : The initial step involves the reaction between 3,5-dimethyl-1H-pyrazole and 3-chloropyridazine.
  • Thiomethylation : The resulting pyridazine derivative is then treated with thiomethylating agents to introduce the thiomethyl group.
  • Thiazole Ring Closure : Finally, cyclization reactions yield the thiazole moiety, completing the synthesis process.

Case Studies and Research Findings

StudyFindings
Liaras et al. (2014)Identified thiazole derivatives with significant antibacterial activity against E. coli and S. aureus; structural modifications enhanced potency .
MDPI Review (2022)Highlighted the role of thiazoles in modulating apoptotic pathways in cancer cells; specific substitutions on the thiazole ring correlated with increased cytotoxicity .
Science.gov (2018)Reported on hybrid phthalimido-thiazoles demonstrating effective leishmanicidal activity; suggested mechanisms involved nitric oxide production and apoptosis induction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antioxidant Activity

The target compound’s pyrazole-thiazole-pyridazine architecture aligns with derivatives reported in , which highlights superior antioxidant activity compared to other pyrazole-based analogs. Key comparisons include:

Compound Name IC50 (μM) Key Structural Features Reference
N,N-bis((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine 14.76 Bis-pyrazolyl, thiazole
1,3-Diaryl-4-(aryl-propenonyl)-pyrazoles 13.5 Diarylated pyrazole, propenonyl group
Target Compound Not reported Pyridazine, thiazole, 3,5-dimethylpyrazole
Pyridazine-Thiazole Hybrids
  • Compound 6 (): A pyridazine-triazole-thiazole hybrid synthesized via click chemistry (65% yield, m.p. 96–98°C). Its structural similarity lies in the pyridazine-thioether linkage but differs in the triazole substituent .
  • Compound 4a-d (): Imidazo-thiadiazole derivatives with 3,5-dimethylpyrazole groups.
Pyrazole-Containing Heterocycles
  • 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (): A tetrazine derivative with dual pyrazole substituents. Its synthesis involves cyclocondensation of triaminoguanidine, highlighting the versatility of 3,5-dimethylpyrazole in forming stable N-heterocycles .

Pharmacological Potential

The presence of a thiazole ring in the target compound may similarly enable interactions with biological targets like acetylcholinesterase or reactive oxygen species .

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